molecular formula C15H16N4OS2 B10869009 N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10869009
M. Wt: 332.4 g/mol
InChI Key: OMTHUAGMTDSELM-UHFFFAOYSA-N
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Description

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE: is a complex organic compound that features a benzothiazole ring and an imidazole ring connected via a thioether linkage to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Linkage Formation: The benzothiazole and imidazole rings are connected via a thioether linkage. This step typically involves the nucleophilic substitution of a halogenated benzothiazole with a thiol-functionalized imidazole.

    Acetamide Group Introduction: The final step involves the acylation of the amine group on the benzothiazole ring with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the benzothiazole and imidazole rings, which are known for their biological activity.

    Enzyme Inhibition: May act as an inhibitor for certain enzymes, making it a candidate for drug development.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with biological targets such as enzymes or receptors. The benzothiazole and imidazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. The thioether linkage and acetamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-Benzothiazol-2-yl)acetamide: Lacks the imidazole ring and thioether linkage.

    2-(1,3-Benzothiazol-2-ylthio)acetamide: Similar structure but without the imidazole ring.

    N-(1H-Imidazol-2-yl)acetamide: Contains the imidazole ring but lacks the benzothiazole ring.

Uniqueness

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of the benzothiazole and imidazole rings connected via a thioether linkage, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C15H16N4OS2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H16N4OS2/c1-3-10-9(2)16-14(17-10)21-8-13(20)19-15-18-11-6-4-5-7-12(11)22-15/h4-7H,3,8H2,1-2H3,(H,16,17)(H,18,19,20)

InChI Key

OMTHUAGMTDSELM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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